![molecular formula C27H42N2 B11535675 N-(1-methyl-2-phenylethyl)-N-{9-[(1-methyl-2-phenylethyl)amino]nonyl}amine](/img/structure/B11535675.png)
N-(1-methyl-2-phenylethyl)-N-{9-[(1-methyl-2-phenylethyl)amino]nonyl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-2-phenylethyl)-N-{9-[(1-methyl-2-phenylethyl)amino]nonyl}amine is an organic compound belonging to the class of amphetamines and derivatives. These compounds are characterized by their structure, which includes a phenylethylamine backbone. This particular compound is notable for its complex structure, which includes multiple phenylethylamine units connected by a nonyl chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-phenylethyl)-N-{9-[(1-methyl-2-phenylethyl)amino]nonyl}amine typically involves the reductive amination of acetophenone derivatives. The process can be summarized as follows:
Reductive Amination: Acetophenone is reacted with ammonia and hydrogen in the presence of a catalyst to form 1-phenylethylamine.
Chain Extension: The 1-phenylethylamine is then reacted with a nonyl halide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are commonly used to facilitate the reductive amination process.
化学反应分析
Types of Reactions
N-(1-methyl-2-phenylethyl)-N-{9-[(1-methyl-2-phenylethyl)amino]nonyl}amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces various substituted amines.
科学研究应用
N-(1-methyl-2-phenylethyl)-N-{9-[(1-methyl-2-phenylethyl)amino]nonyl}amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(1-methyl-2-phenylethyl)-N-{9-[(1-methyl-2-phenylethyl)amino]nonyl}amine involves its interaction with various molecular targets. It primarily acts on the central nervous system by modulating neurotransmitter levels. The compound may inhibit the reuptake of neurotransmitters such as dopamine and serotonin, leading to increased synaptic concentrations and enhanced signaling.
相似化合物的比较
Similar Compounds
1-Phenylethylamine: A simpler analog with a single phenylethylamine unit.
N-methyl-N-(1-phenylethyl)amine: Another related compound with a similar structure but different functional groups.
Uniqueness
N-(1-methyl-2-phenylethyl)-N-{9-[(1-methyl-2-phenylethyl)amino]nonyl}amine is unique due to its extended nonyl chain and multiple phenylethylamine units. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C27H42N2 |
|---|---|
分子量 |
394.6 g/mol |
IUPAC 名称 |
N,N'-bis(1-phenylpropan-2-yl)nonane-1,9-diamine |
InChI |
InChI=1S/C27H42N2/c1-24(22-26-16-10-8-11-17-26)28-20-14-6-4-3-5-7-15-21-29-25(2)23-27-18-12-9-13-19-27/h8-13,16-19,24-25,28-29H,3-7,14-15,20-23H2,1-2H3 |
InChI 键 |
FFDSVAFMDCSVST-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)NCCCCCCCCCNC(C)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11535594.png)
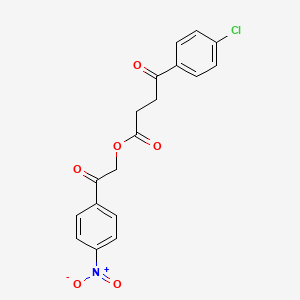
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11535608.png)
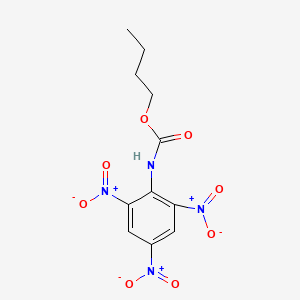
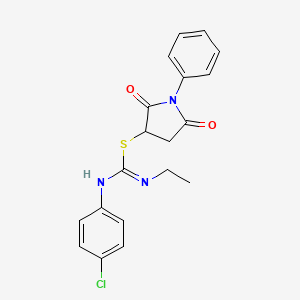
![2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11535633.png)
![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11535634.png)
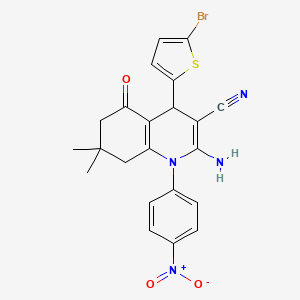
methyl}-3-methyl-1-phenyl-1H-pyrazol-5-OL](/img/structure/B11535646.png)
![2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11535661.png)
acetyl]hydrazono}butanamide](/img/structure/B11535663.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethyl 4-chlorobenzoate](/img/structure/B11535665.png)
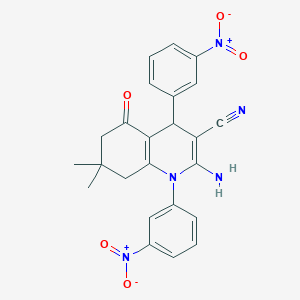
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-methylbenzamide](/img/structure/B11535671.png)
